Cas no 446254-34-8 (1,2,5-Tribromo-3-(4-bromophenoxy)benzene)

1,2,5-Tribromo-3-(4-bromophenoxy)benzene is a brominated aromatic compound characterized by its high bromine content, which contributes to its flame-retardant properties. The molecule features a tribrominated benzene core linked to a 4-bromophenoxy group, enhancing its thermal stability and resistance to degradation. This structural configuration makes it suitable for applications in flame-retardant additives for polymers, where it effectively suppresses combustion while maintaining material integrity. Its halogen-rich composition ensures compatibility with various industrial formulations. The compound is typically synthesized under controlled conditions to ensure purity and consistency, making it a reliable choice for specialized flame-retardant applications in electronics, textiles, and construction materials.
1,2,5-Tribromo-3-(4-bromophenoxy)benzene structure
446254-34-8 structure
Product Name:1,2,5-Tribromo-3-(4-bromophenoxy)benzene
CAS No:446254-34-8
MF:C12H6Br4O
MW:485.791440486908
CID:3166403
PubChem ID:86208505
Update Time:2025-10-29

1,2,5-Tribromo-3-(4-bromophenoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 2,3,4',5-Tetrabromodiphenyl ether
    • UNII-701170A63Z
    • Q27265804
    • PBDE 63
    • 1,2,5-tribromo-3-(4-bromophenoxy)benzene
    • Benzene, 1,2,5-tribromo-3-(4-bromophenoxy)-
    • 446254-34-8
    • 701170A63Z
    • BDE-63
    • DTXSID10879885
    • 1,2,5-Tribromo-3-(4-bromophenoxy)benzene
    • Inchi: 1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H
    • InChI Key: HNICYXFGCWPYGC-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CC=1OC1C=CC(=CC=1)Br)Br)Br

Computed Properties

  • Exact Mass: 485.71112Da
  • Monoisotopic Mass: 481.71522Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 9.2Ų

1,2,5-Tribromo-3-(4-bromophenoxy)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T771950-1mg
1,2,5-Tribromo-3-(4-bromophenoxy)benzene
446254-34-8
1mg
$190.00 2023-05-17
TRC
T771950-10mg
1,2,5-Tribromo-3-(4-bromophenoxy)benzene
446254-34-8
10mg
$1499.00 2023-05-17

Additional information on 1,2,5-Tribromo-3-(4-bromophenoxy)benzene

1,2,5-Tribromo-3-(4-bromophenoxy)benzene: A Comprehensive Overview

The compound 1,2,5-Tribromo-3-(4-bromophenoxy)benzene (CAS No. 446254-34-8) is a highly specialized aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes three bromine atoms attached to the benzene ring at positions 1, 2, and 5, along with a phenoxy group substituted at position 3. The phenoxy group itself is further substituted with a bromine atom at the para position, making this compound a derivative of bromobenzene with additional functional groups.

Recent studies have highlighted the importance of 1,2,5-Tribromo-3-(4-bromophenoxy)benzene in the development of advanced materials and pharmaceuticals. Its structure provides a platform for further functionalization, enabling researchers to explore its potential in areas such as drug design, polymer synthesis, and electronic materials. The presence of multiple bromine atoms makes this compound particularly interesting for reactions involving electrophilic substitution or nucleophilic aromatic substitution.

One of the most notable applications of 1,2,5-Tribromo-3-(4-bromophenoxy)benzene is in the field of medicinal chemistry. Researchers have utilized its structure as a scaffold for developing bioactive compounds with potential therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, making them promising candidates for drug development.

In addition to its medicinal applications, 1,2,5-Tribromo-3-(4-bromophenoxy)benzene has also found use in polymer science. Its ability to undergo various polymerization reactions has led to the creation of novel materials with enhanced mechanical and thermal properties. These materials are being explored for use in high-performance composites and advanced coatings.

The synthesis of 1,2,5-Tribromo-3-(4-bromophenoxy)benzene involves a series of carefully controlled chemical reactions. Typically, the compound is synthesized through electrophilic substitution reactions on bromobenzene derivatives. The introduction of the phenoxy group at position 3 requires precise control over reaction conditions to ensure regioselectivity and yield optimization.

Recent advancements in catalytic methods have further enhanced the efficiency of synthesizing 1,2,5-Tribromo-3-(4-bromophenoxy)benzene. The use of transition metal catalysts has enabled researchers to achieve higher yields and better selectivity in the synthesis process. These improvements are critical for scaling up production to meet the growing demand for this compound in various industries.

From an environmental perspective, understanding the fate and transport of 1,2,5-Tribromo-3-(4-bromophenoxy)benzene in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate persistence in aquatic environments but can undergo biodegradation under certain conditions. Regulatory agencies are closely monitoring its use to ensure compliance with environmental standards.

In conclusion, 1,2,5-Tribromo-3-(4-bromophenoxy)benzene (CAS No. 446254-34-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As new research continues to uncover its potential uses and properties, this compound is poised to play an even more significant role in advancing modern chemistry.

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